Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
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Overview
Description
Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a carbohydrate derivative that has garnered significant interest in various scientific fields. This compound is known for its role in the synthesis of more complex molecules and its utility in biochemical research. Its structure consists of a glucopyranoside backbone with acetyl groups at the 2, 3, 4, and 6 positions, and a benzyl group attached to the anomeric carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside typically involves the acetylation of benzyl b-D-glucopyranoside. The process begins with the protection of the hydroxyl groups on the glucopyranoside using acetyl groups. This is achieved by reacting the glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols.
Scientific Research Applications
Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme activity.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in drug delivery systems.
Industry: The compound is utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside involves its interaction with specific molecular targets. The acetyl groups enhance the compound’s stability and solubility, facilitating its incorporation into various biochemical pathways. The benzyl group provides a hydrophobic moiety that can interact with lipid membranes, aiding in drug delivery.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but with benzyl groups instead of acetyl groups.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Differing in the position of the acetyl groups.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Similar acetylation pattern but with a different sugar backbone .
Uniqueness
Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is unique due to its combination of acetyl and benzyl groups, which confer specific chemical properties that are advantageous in various applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMACMMTPGFUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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